molecular formula C18H25N3O B497126 N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide CAS No. 957495-21-5

N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide

Cat. No.: B497126
CAS No.: 957495-21-5
M. Wt: 299.4g/mol
InChI Key: FTESVGCYBOUUNS-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a butanamide backbone substituted with a 2,4-dimethylphenyl group and a 3,4,5-trimethyl-1H-pyrazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Amide Bond Formation: The amide bond is formed by reacting the pyrazole derivative with a carboxylic acid or its derivatives (such as an acid chloride or ester) in the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-3-(1H-pyrazol-1-yl)butanamide: Lacks the additional methyl groups on the pyrazole ring.

    N-(2,4-dimethylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide: Has fewer methyl groups on the pyrazole ring.

Uniqueness

N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide is unique due to the specific substitution pattern on the pyrazole ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-11-7-8-17(12(2)9-11)19-18(22)10-13(3)21-16(6)14(4)15(5)20-21/h7-9,13H,10H2,1-6H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTESVGCYBOUUNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC(C)N2C(=C(C(=N2)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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